Orteronel

Catalog No.
S548883
CAS No.
566939-85-3
M.F
C18H17N3O2
M. Wt
307.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orteronel

CAS Number

566939-85-3

Product Name

Orteronel

IUPAC Name

6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1

InChI Key

OZPFIJIOIVJZMN-SFHVURJKSA-N

SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Solubility

Soluble in DMSO, not in water

Synonyms

6-((7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo(1,2-c)imidazol-7-yl)-N-methyl-2-naphthamide, orteronel, TAK-700

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O

Description

The exact mass of the compound Orteronel is 307.13208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action:

Studies in male rats have demonstrated Orteronel's ability to specifically inhibit 17,20-lyase. This enzyme converts cholesterol into androgen precursors. By blocking this conversion, Orteronel reduces the overall production of androgens within the body.

Applications in Cancer Research:

Prostate cancer is one of the primary areas of research for Orteronel. Prostate cancer cells often depend on androgens for their growth and survival. Research suggests that Orteronel may be effective in treating castration-resistant prostate cancer (CRPC), a stage where the cancer progresses despite reducing testosterone levels through surgical or medical castration [].

Current Research Landscape:

Clinical trials have investigated the efficacy of Orteronel, both alone and in combination with other therapies, for treating CRPC. These studies continue to explore Orteronel's potential role in prostate cancer management [].

Orteronel is a nonsteroidal CYP17A1 inhibitor developed by Takeda Pharmaceutical Company and Millennium Pharmaceuticals for treating prostate cancer []. It aimed to suppress androgen production, a key factor in prostate cancer growth []. Although development was discontinued due to a lack of efficacy in improving overall survival rates, Orteronel's mechanism of action provides valuable insights for future cancer treatment strategies [].


Molecular Structure Analysis

Orteronel possesses a unique molecular structure with a naphthalene core linked to a pyrroloimidazole moiety through a carboxamide group []. This structure grants Orteronel its inhibitory properties towards CYP17A1, a crucial enzyme in androgen biosynthesis []. Notably, compared to other CYP17 inhibitors like abiraterone acetate, Orteronel exhibits greater specificity for the 17,20-lyase activity of CYP17A1, potentially reducing side effects [].


Chemical Reactions Analysis

Specific details regarding Orteronel's synthesis are not publicly available due to potential proprietary information. However, its mechanism of action sheds light on relevant chemical reactions. Orteronel binds to the CYP17A1 enzyme, inhibiting its ability to convert pregnenolone and progesterone into androgens like DHEA and androstenedione []. This reaction can be simplified as:

Pregnenolone/Progesterone + CYP17A1 -> DHEA/Androstenedione (Inhibited by Orteronel)

By inhibiting this reaction, Orteronel reduces circulating androgen levels, potentially limiting prostate cancer cell proliferation [].


Physical And Chemical Properties Analysis

Data on Orteronel's specific physical and chemical properties like melting point, boiling point, and solubility is limited due to its discontinued development.

Orteronel's primary mechanism of action involves inhibiting the enzyme CYP17A1, which plays a critical role in androgen biosynthesis []. Androgens, particularly testosterone, stimulate prostate cancer cell growth. By reducing androgen production, Orteronel aimed to impede cancer progression [].

Orteronel functions through a series of chemical interactions with CYP17A1. The binding of orteronel to CYP17A1 leads to the inhibition of its enzymatic activities:

  • Binding to CYP17A1: Orteronel forms a tight complex with CYP17A1, resulting in a significant decrease in its enzymatic activity. The binding kinetics indicate a first-order reaction with respect to both orteronel and the enzyme .
  • Inhibition of Androgen Synthesis: By inhibiting the 17α-hydroxylase activity, orteronel prevents the conversion of pregnenolone and progesterone into their respective 17α-hydroxy derivatives. Furthermore, it inhibits the subsequent formation of dehydroepiandrosterone and androstenedione through its action on the 17,20-lyase activity .

Orteronel exhibits potent biological activity as an androgen biosynthesis inhibitor. Preclinical studies have demonstrated that it effectively suppresses androgen levels in various models:

  • In vitro Studies: In monkey adrenal cells, orteronel showed a significantly lower IC50 for dehydroepiandrosterone suppression compared to cortisol, indicating its specificity for inhibiting androgen production .
  • In vivo Studies: Administration of orteronel in cynomolgus monkeys resulted in rapid suppression of serum levels of dehydroepiandrosterone, cortisol, and testosterone, suggesting its potential utility in conditions where androgen suppression is critical .

The synthesis of orteronel involves several steps that typically include:

  • Formation of the Imidazole Ring: The core structure includes a fused imidazole ring system that is crucial for its binding affinity to CYP17A1.
  • Naphthalene Derivative: The introduction of a naphthalene moiety provides additional hydrophobic interactions that enhance binding specificity.
  • Amide Formation: The final step often involves forming an amide bond to complete the orteronel structure.

Specific synthetic routes may vary based on the desired yield and purity but generally follow established organic synthesis protocols for complex heterocyclic compounds .

Orteronel was primarily investigated for its application in treating prostate cancer due to its ability to inhibit androgen synthesis. Although clinical development was terminated, it provided valuable insights into hormonal therapies for cancer treatment. Its specificity for CYP17A1 makes it a candidate for further research into other androgen-dependent conditions such as polycystic ovary syndrome or certain types of breast cancer .

Interaction studies have focused on orteronel's binding characteristics with various enzymes:

  • CYP17A1 Binding Kinetics: Studies have shown that orteronel binds tightly to CYP17A1 with an estimated dissociation constant (Kd) of approximately 40 nM. This indicates a strong interaction that could lead to effective inhibition under physiological conditions .
  • Comparative Studies: When compared with other inhibitors like abiraterone acetate, orteronel demonstrates higher selectivity for the 17,20-lyase activity over other enzymatic functions within CYP17A1 .

Orteronel shares structural similarities and functional roles with various other compounds that inhibit androgen biosynthesis. Here are some notable examples:

Compound NameMechanismSelectivityClinical Status
Abiraterone AcetateInhibits CYP17A1Less selective; affects both 17α-hydroxylase and 17,20-lyase activitiesApproved for prostate cancer
SeviteronelInhibits CYP17A1Similar specificity to orteronel; also targets 17,20-lyase activityInvestigational
KetoconazoleInhibits multiple steroidogenic enzymesBroad-spectrum inhibitionApproved for Cushing's syndrome

Uniqueness of Orteronel

Orteronel's uniqueness lies in its high selectivity for the 17,20-lyase activity compared to other compounds like abiraterone acetate. This selectivity may lead to reduced side effects associated with broader inhibition of steroidogenesis while providing effective androgen suppression .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

307.132076794 g/mol

Monoisotopic Mass

307.132076794 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UE5K2FNS92

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pharmacology

Orteronel is an orally bioavailable non-steroidal androgen synthesis inhibitor of steroid 17alpha-monooxygenase (17,20 lyase) with potential antiandrogen activity. TAK-700 binds to and inhibits the steroid 17alpha-monooxygenase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1 (P450C17), localized to the endoplasmic reticulum (ER), exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones, such as progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard

Health Hazard

Other CAS

566939-85-3

Wikipedia

Orteronel

Dates

Modify: 2023-08-15
1: Zainuddin M, Vinod AB, Gurav SD, Police A, Kumar A, Mithra C, Dewang P, Kethiri RR, Mullangi R. Preclinical assessment of Orteronel(®), a CYP17A1 enzyme inhibitor in rats. Eur J Drug Metab Pharmacokinet. 2016 Feb;41(1):1-7. doi: 10.1007/s13318-014-0229-2. PubMed PMID: 25297456.
2: Goto A, Moriya Y, Takeuchi T, Mandai T, Tagawa Y, Kondo T, Asahi S. Pharmacokinetics and Urinary Excretion Mechanism of Orteronel (TAK-700), A Novel 17,20-Lyase Inhibitor, in Animals. Drug Res (Stuttg). 2016 Apr;66(4):217-22. doi: 10.1055/s-0035-1564118. PubMed PMID: 26418412.
3: Cathomas R, Crabb SJ, Mark M, Winterhalder R, Rothermundt C, Elliott T, von Burg P, Kenner H, Hayoz S, Vilei SB, Rauch D, Roggero E, Mohaupt MG, Bernhard J, Manetsch G, Gillessen S; Swiss Group for Clinical Cancer Research SAKK.. Orteronel Switch Maintenance Therapy in Metastatic Castration Resistant Prostate Cancer After First-Line Docetaxel: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial (SAKK 08/11). Prostate. 2016 Dec;76(16):1519-1527. doi: 10.1002/pros.23236. PubMed PMID: 27457964.
4: Lu C, Suri A, Shyu WC, Prakash S. Assessment of cytochrome P450-mediated drug-drug interaction potential of orteronel and exposure changes in patients with renal impairment using physiologically based pharmacokinetic modeling and simulation. Biopharm Drug Dispos. 2014 Dec;35(9):543-52. doi: 10.1002/bdd.1919. PubMed PMID: 25264242.
5: Petrylak DP, Gandhi JG, Clark WR, Heath E, Lin J, Oh WK, Agus DB, Carthon B, Moran S, Kong N, Suri A, Bargfrede M, Liu G. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer. Invest New Drugs. 2015 Apr;33(2):397-408. doi: 10.1007/s10637-014-0199-x. PubMed PMID: 25556680; PubMed Central PMCID: PMC4390470.
6: Saad F, Fizazi K, Jinga V, Efstathiou E, Fong PC, Hart LL, Jones R, McDermott R, Wirth M, Suzuki K, MacLean DB, Wang L, Akaza H, Nelson J, Scher HI, Dreicer R, Webb IJ, de Wit R; ELM-PC 4 investigators.. Orteronel plus prednisone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer (ELM-PC 4): a double-blind, multicentre, phase 3, randomised, placebo-controlled trial. Lancet Oncol. 2015 Mar;16(3):338-48. doi: 10.1016/S1470-2045(15)70027-6. PubMed PMID: 25701170.
7: Fizazi K, Jones R, Oudard S, Efstathiou E, Saad F, de Wit R, De Bono J, Cruz FM, Fountzilas G, Ulys A, Carcano F, Agarwal N, Agus D, Bellmunt J, Petrylak DP, Lee SY, Webb IJ, Tejura B, Borgstein N, Dreicer R. Phase III, randomized, double-blind, multicenter trial comparing orteronel (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5. J Clin Oncol. 2015 Mar 1;33(7):723-31. doi: 10.1200/JCO.2014.56.5119. PubMed PMID: 25624429; PubMed Central PMCID: PMC4879718.
8: Suzuki K, Ozono S, Yamaguchi A, Koike H, Matsui H, Nagata M, Takubo T, Miyashita K, Matsushima T, Akaza H. A phase 1 multiple-dose study of orteronel in Japanese patients with castration-resistant prostate cancer. Cancer Chemother Pharmacol. 2015 Feb;75(2):373-80. doi: 10.1007/s00280-014-2654-y. PubMed PMID: 25537627; PubMed Central PMCID: PMC4305367.
9: Yamaoka M, Hara T, Araki H, Kaku T, Hitaka T, Tasaka A, Kusaka M. Effect of an investigational CYP17A1 inhibitor, orteronel (TAK-700), on estrogen- and corticoid-synthesis pathways in hypophysectomized female rats and on the serum estradiol levels in female cynomolgus monkeys. J Steroid Biochem Mol Biol. 2013 Nov;138:298-306. doi: 10.1016/j.jsbmb.2013.07.002. PubMed PMID: 23856460.
10: Suri A, Pusalkar S, Li Y, Prakash S. Absorption, Distribution, and Excretion of the Investigational Agent Orteronel (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study. Clin Pharmacol Drug Dev. 2016 May;5(3):180-7. doi: 10.1002/cpdd.234. PubMed PMID: 27163496.
11: Van Hook K, Huang T, Alumkal JJ. Orteronel for the treatment of prostate cancer. Future Oncol. 2014 Apr;10(5):803-11. doi: 10.2217/fon.14.35. PubMed PMID: 24799061; PubMed Central PMCID: PMC4148348.
12: Hara T, Kouno J, Kaku T, Takeuchi T, Kusaka M, Tasaka A, Yamaoka M. Effect of a novel 17,20-lyase inhibitor, orteronel (TAK-700), on androgen synthesis in male rats. J Steroid Biochem Mol Biol. 2013 Mar;134:80-91. doi: 10.1016/j.jsbmb.2012.10.020. PubMed PMID: 23146910.
13: Suri A, Pham T, MacLean DB. A Phase 1, Randomized, Single-Dose Crossover Pharmacokinetic Study to Investigate the Effect of Food Intake on Absorption of Orteronel (TAK-700) in Healthy Male Subjects. Clin Pharmacol Drug Dev. 2016 May;5(3):188-95. doi: 10.1002/cpdd.233. PubMed PMID: 27163497.
14: Kumar A, S VK, Gurav S, Zainuddin M, Dewang P, Kethiri RR, Rajagopal S, Mullangi R. Development and validation of an RP-HPLC method for the quantitation of Orteronel (TAK-700), a CYP17A1 enzyme inhibitor, in rat plasma and its application to a pharmacokinetic study. Biomed Chromatogr. 2013 Dec;27(12):1590-4. doi: 10.1002/bmc.2964. PubMed PMID: 23788266.
15: Rampurwala M, Wisinski KB, Burkard ME, Ehsani S, O'Regan RM, Carmichael L, Kim K, Kolesar J, Tevaarwerk AJ. Phase 1b study of orteronel in postmenopausal women with hormone-receptor positive (HR+) metastatic breast cancer. Invest New Drugs. 2016 Nov 8. [Epub ahead of print] PubMed PMID: 27826831.
16: Hussain M, Corn PG, Michaelson MD, Hammers HJ, Alumkal JJ, Ryan CJ, Bruce JY, Moran S, Lee SY, Lin HM, George DJ; Prostate Cancer Clinical Trials Consortium, a program of the Department of Defense Prostate Cancer Research Program and the Prostate Cancer Foundation.. Phase II study of single-agent orteronel (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen. Clin Cancer Res. 2014 Aug 15;20(16):4218-27. doi: 10.1158/1078-0432.CCR-14-0356. PubMed PMID: 24965748.
17: Yamaoka M, Hara T, Hitaka T, Kaku T, Takeuchi T, Takahashi J, Asahi S, Miki H, Tasaka A, Kusaka M. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys. J Steroid Biochem Mol Biol. 2012 Apr;129(3-5):115-28. doi: 10.1016/j.jsbmb.2012.01.001. PubMed PMID: 22249003.
18: Dreicer R, MacLean D, Suri A, Stadler WM, Shevrin D, Hart L, MacVicar GR, Hamid O, Hainsworth J, Gross ME, Shi Y, Webb IJ, Agus DB. Phase I/II trial of orteronel (TAK-700)--an investigational 17,20-lyase inhibitor--in patients with metastatic castration-resistant prostate cancer. Clin Cancer Res. 2014 Mar 1;20(5):1335-44. doi: 10.1158/1078-0432.CCR-13-2436. PubMed PMID: 24418642.
19: Gurav S, Police A, Zainuddin M, Farooqui JH, Reddy G K, Kethiri RR, Rajagopal S, Mullangi R. Development and validation of a highly sensitive LC-ESI-MS/MS method for the determination of Orteronel® (TAK-700) in rat plasma: application to a pharmacokinetic study. Bioanalysis. 2012 Jun;4(12):1471-80. doi: 10.4155/bio.12.107. PubMed PMID: 22793031.
20: Zhu H, Garcia JA. Targeting the adrenal gland in castration-resistant prostate cancer: a case for orteronel, a selective CYP-17 17,20-lyase inhibitor. Curr Oncol Rep. 2013 Apr;15(2):105-12. doi: 10.1007/s11912-013-0300-1. Review. PubMed PMID: 23371447.

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